Trifluoromethyl trifluorovinyl ether
Description
Properties
IUPAC Name |
1,1,2-trifluoro-2-(trifluoromethoxy)ethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6O/c4-1(5)2(6)10-3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTXWCKMNMYXEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(OC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6O | |
| Record name | PERFLUORO(METHYLVINYL ETHER) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16040 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50675-08-6 | |
| Record name | Ethene, 1,1,2-trifluoro-2-(trifluoromethoxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50675-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3051599 | |
| Record name | Trifluoro(trifluoromethoxy)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Perfluoro(methylvinyl ether) appears as a colorless gas. Heavier than air. Easily liquefied. Contact with the liquid may cause frost bite by evaporative cooling. May asphyxiate by displacing air. A flame may flash back from the source of ignition to the source of a leak. Under prolonged exposure to fire or heat containers may rupture violently and rocket., Gas or Vapor | |
| Record name | PERFLUORO(METHYLVINYL ETHER) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16040 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Ethene, 1,1,2-trifluoro-2-(trifluoromethoxy)- | |
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CAS No. |
1187-93-5 | |
| Record name | PERFLUORO(METHYLVINYL ETHER) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16040 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Perfluoro(methyl vinyl ether) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Perfluoro(methyl vinyl ether) | |
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| Record name | Ethene, 1,1,2-trifluoro-2-(trifluoromethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Trifluoro(trifluoromethoxy)ethylene | |
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| Record name | Trifluoro(trifluoromethoxy)ethylene | |
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| Record name | PERFLUORO(METHYL VINYL ETHER) | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Synthesis of Trimethylsilyl Esters
The reaction of sodium alkoxides with hexafluoropropene oxide (HFPO) initiates at the more substituted carbon (C2), forming 2-alkoxy-2,3,3,3-tetrafluoropropionic acid esters (R = oligoether groups). For example, sodium 2-[2-(ethoxyethoxy)ethoxy]oxide reacts with HFPO to yield ROCF(CF₃)CO₂R. Subsequent hydrolysis produces sodium 2-alkoxy-2,3,3,3-tetrafluoropropionate, which is silylated with chlorotrimethylsilane to form trimethylsilyl esters (ROCF(CF₃)CO₂Si(CH₃)₃).
Thermolysis to Trifluorovinyl Ethers
Gas-phase vacuum thermolysis of trimethylsilyl esters at 140–150°C eliminates silicon and fluoride groups, generating trifluorovinyl ethers (TFVEs) in 55–63% yields. For instance, thermolysis of 1-[2-(ethoxyethoxy)ethoxy]-1,2,2-trifluoroethene proceeds via a six-membered transition state, favoring β-fluoride elimination over competing pathways (e.g., trifluoroacetate formation). Variable-temperature ¹⁹F NMR studies reveal conformational equilibria in trimethylsilyl esters, where intramolecular Si–F interactions influence thermolysis efficiency.
Alkali Metal Fluoride-Mediated Carbonyl Difluoride Reactions
Patent US3505410A Method
Trifluoromethyl ethyl ether (CF₃OCH₂CH₃) is synthesized via reaction of dialkyl sulfates (e.g., diethyl sulfate) with potassium fluoride and carbonyl difluoride (COF₂) in diethylene glycol dimethyl ether at 50°C. This method achieves 43% yield, with the mechanism involving nucleophilic displacement of sulfate by fluoride, followed by COF₂ incorporation.
Chlorination and Elimination to Vinyl Ether
Chlorination of CF₃OCH₂CH₃ with Cl₂ under UV light produces CF₃OCHClCH₃, which undergoes dehydrohalogenation using strong bases (e.g., KOH) to yield trifluoromethyl trifluorovinyl ether. While this two-step approach is feasible, competing side reactions (e.g., over-chlorination) limit practical utility, necessitating precise stoichiometric control.
Metal Fluoride-Catalyzed Reactions with Perfluoro Allyl Fluorosulfate
Optimization of Reaction Conditions
CF₃OCF₂CF=CF₂ is synthesized via reaction of perfluoro allyl fluorosulfate (CF₂=CFCF₂OSO₂F) with CsF in dimethoxyethane (DME) at 80°C, achieving 65% yield. Table 1 summarizes critical parameters:
Table 1: Optimization of CF₃OCF₂CF=CF₂ Synthesis
| Metal Fluoride | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CsF | DME | 80 | 65 |
| KF | DME | 80 | 32 |
| RbF | THF | 70 | 48 |
Cesium fluoride outperforms KF and RbF due to enhanced nucleophilicity and reduced ion-pairing in polar aprotic solvents.
Comparative Analysis of Preparation Methods
Table 2: Methodological Comparison
The CsF-mediated route offers the highest yield but requires expensive catalysts, whereas HFPO ring-opening balances simplicity and moderate efficiency .
Chemical Reactions Analysis
Oxidation Reactions
TTFVE oxidizes readily in air to form unstable peroxides, posing explosion risks under ambient conditions. This reaction proceeds via radical chain mechanisms, where oxygen interacts with the vinyl ether moiety.
Key Observations :
- Primary Product : Unstable peroxides (R-O-O-R') .
- Conditions : Room temperature, atmospheric oxygen .
- Hazard : Spontaneous decomposition of peroxides may lead to explosions .
Substitution Reactions
TTFVE participates in nucleophilic substitutions, particularly at the trifluorovinyl group.
Reaction with Alkoxides
Sodium or potassium alkoxides react with TTFVE to form 2-alkoxy-2,3,3,3-tetrafluoropropionates. Subsequent thermolysis yields functionalized trifluorovinyl ethers (TFVEs):
Trifluoromethoxylation of Heterocycles
TTFVE reacts with heteroaromatic N-oxides to form trifluoromethyl ethers via electrophilic activation:
- Catalyst : 2,6-Dichloropyridine .
- Solvent : Dimethoxyethane (DME) .
- Scope : Applicable to quinoline, phenanthridine, and benzoxazine derivatives .
Polymerization Reactions
TTFVE serves as a monomer for synthesizing fluoropolymers with enhanced thermal and chemical resistance.
Homopolymerization
Limited homopolymerization occurs due to competing side reactions like β-scission:
- Mechanism : β-Scission leads to carboxylic acid end groups (FTIR: 1770 cm⁻¹) .
- Byproduct : Pentafluoropropionyl fluoride .
Copolymerization
TTFVE copolymerizes with tetrafluoroethylene (TFE) or vinylidene fluoride (VDF) to form elastomers:
| Comonomer | Product Properties | Application |
|---|---|---|
| TFE | High thermal stability (>300°C) | Aerospace seals, gaskets |
| VDF | Elastomeric behavior | Chemical-resistant tubing |
- Conditions : Emulsion polymerization with persulfate initiators at 20–30°C .
- Challenges : Hydrogen abstraction from pendant groups reduces molar mass (Mn ~5,000–15,000 Da) .
Thermal Decomposition
Pyrolysis of TTFVE yields fluorinated compounds via isomerization and cleavage:
Major Pathways :
- Isomerization :
- Cleavage :
Comparative Reaction Table
Mechanistic Insights
Scientific Research Applications
Polymer Synthesis
TFVE is primarily used in the synthesis of fluorinated polymers, which exhibit superior chemical resistance and thermal stability. Its incorporation into polymer matrices enhances properties such as hydrophobicity and chemical resistance, making it valuable in producing high-performance materials.
Key Applications:
- Fluoroplastics : Utilized in creating fluorinated plastics that withstand harsh environments.
- Fluororubbers : Employed in rubber formulations that require enhanced thermal stability and chemical resistance.
Case Study:
A study demonstrated that polymers doped with TFVE exhibited improved resistance to environmental stressors, showcasing its potential for use in advanced materials for electronics and automotive applications .
Organic Synthesis
TFVE serves as a versatile reagent in organic synthesis, particularly as a mild fluorinating agent. The ease of breaking the C-O bond in the vinyl ether moiety allows for selective incorporation of fluorine into various organic molecules.
Key Reactions:
- Fluorination Reactions : TFVE can introduce fluorine atoms into substrates with high selectivity, facilitating the synthesis of complex fluorinated compounds.
- Cycloaddition Reactions : It readily participates in cycloaddition reactions, forming cyclic structures essential for synthesizing pharmaceuticals and agrochemicals.
Example Reaction:
In one reported reaction, TFVE was used to synthesize a series of functionalized fluoroalkenes through cycloaddition with other unsaturated compounds, demonstrating its utility in generating complex molecular architectures.
Environmental Chemistry
Research has also focused on the environmental impact of TFVE, particularly its atmospheric chemistry. Studies have investigated its photochemical ozone creation potential (POCP) and global warming potential (GWP), which are critical for assessing the environmental risks associated with its use.
Environmental Impact Analysis:
- Ozone Depletion Potential : Investigations into TFVE's interactions with hydroxyl radicals indicate that it has a relatively low ozone depletion potential compared to other halogenated compounds .
- Global Warming Potential : Its GWP has been analyzed alongside other short-chain haloolefins, providing insights into its long-term environmental effects .
Mechanism of Action
The mechanism by which trifluoromethyl trifluorovinyl ether exerts its effects involves the formation of highly stable fluorinated compounds. These compounds interact with various molecular targets, including enzymes and receptors, through strong fluorine-carbon bonds. The pathways involved often include oxidation and substitution reactions, leading to the formation of stable products .
Comparison with Similar Compounds
Comparison with Similar Compounds
Heptafluoropropyl Trifluorovinyl Ether (PPVE, CF₂CF₂CF₂OCF=CF₂)
- Structure : Features a heptafluoropropyl group instead of trifluoromethyl.
- Applications : Used in second-generation fluoropolymers to improve melt processability and mechanical properties compared to PTFE .
- Reactivity : Similar cyclodimerization behavior but with altered kinetics due to bulkier substituents.
Pentafluoroethyl Trifluorovinyl Ether (PEVE, CF₃CF₂OCF=CF₂)
- Physical Properties : Boiling point = 7°C, density = 1.4133 g/cm³, logP = 3.19 .
- Applications: Functions as a comonomer in fluorinated elastomers. Its pentafluoroethyl group may enhance hydrophobicity compared to CF₃OCF=CF₂.
Aromatic Trifluorovinyl Ethers (e.g., p-Br-C₆H₄-OCF=CF₂)
- Synthesis : Derived from brominated aromatics via functional group transformations .
- Reactivity : Undergo thermal cyclodimerization with substituent-dependent kinetics. Electron-withdrawing groups (e.g., -Br) slow the reaction (Hammett ρ = -0.46 to -0.59) .
- Applications : Form PFCB-containing dimers for step-growth polymers, but their thermal stability is inferior to CF₃OCF=CF₂-based polymers .
Methyl Trifluorovinyl Ether (MTVE, CH₃OCF=CF₂) and Perfluoromethyl Vinyl Ether (PMVE, CF₃OCF=CF₂)
- Conformational Differences: Fluorination shifts the O–C(sp³) bond orientation from synperiplanar (non-fluorinated) to anticlinal (φ = 104–111°), altering steric and electronic properties .
- Applications : PMVE is used in specialty fluoropolymers, while MTVE’s partial fluorination limits its thermal stability.
Thiol-Trifluorovinyl Ether (Thiol-TFVE) Networks
- Reactivity : Anti-Markovnikov addition of thiols to CF₃OCF=CF₂ under UV light forms hydrophobic, semifluorinated networks .
- Applications : Used in coatings and membranes requiring chemical resistance.
Comparative Data Table
Key Research Findings
Kinetics of Cyclodimerization : CF₃OCF=CF₂’s cyclodimerization rate is slowed by electron-withdrawing groups, with a Hammett reaction constant (ρ) of -0.59 at 130°C .
Synthetic Efficiency : Catalytic dechlorination (Pd/SnCl₂) reduces hazardous by-products in CF₃OCF=CF₂ production .
Conformational Flexibility : Fluorination in MTVE and PMVE significantly alters molecular geometry, impacting polymer backbone dynamics .
Biological Activity
Trifluoromethyl trifluorovinyl ether (TFVE) is a fluorinated organic compound notable for its unique chemical properties, including high stability and low reactivity due to the presence of multiple fluorine atoms. This article explores the biological activity of TFVE, focusing on its synthesis, reactivity, applications, and safety considerations.
- Molecular Formula : C₃F₆O
- Molecular Weight : 166.02 g/mol
- Boiling Point : -22 °C
- Water Solubility : 31.5 mg/L at 28 °C
TFVE can be synthesized through various methods, including fluorination processes that convert partially fluorinated compounds into fully fluorinated ethers. The trifluoromethyl group (CF₃) and the vinyl ether moiety (CF₂=CFOCH₂CF₃) contribute to its reactivity, particularly in cycloaddition reactions where cyclic structures are formed from unsaturated molecules .
Biological Activity and Applications
TFVE's biological activity is primarily linked to its role as a building block in organic synthesis and its applications in polymer chemistry. It serves as a mild fluorinating reagent , allowing for the selective introduction of fluorine atoms into organic molecules. This property is crucial for synthesizing complex pharmaceuticals and agrochemicals .
Key Applications:
- Fluorination Reagent : TFVE facilitates the introduction of fluorine into various compounds, enhancing their biological activity and stability.
- Polymer Synthesis : Incorporation of TFVE into polymer matrices improves properties such as hydrophobicity and chemical resistance, making it valuable in producing high-performance materials .
Case Studies
- Fluorinated Pharmaceuticals : Research has demonstrated that compounds synthesized using TFVE exhibit enhanced biological activity due to the presence of fluorine, which can improve pharmacokinetic properties such as absorption and metabolism.
- Polymer Chemistry : Studies indicate that polymers containing TFVE show increased durability and resistance to environmental degradation, making them suitable for applications in coatings and sealants.
Safety and Toxicology
Despite its utility, TFVE poses several hazards:
- Health Risks : Inhalation of vapors may cause dizziness or asphyxiation; contact with liquid can lead to frostbite or severe burns. Proper handling precautions are essential to mitigate these risks .
- Reactivity : TFVE oxidizes readily in air, forming unstable peroxides that may explode spontaneously. This characteristic necessitates careful storage and handling under controlled conditions .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Trifluoroacetic acid | C₂F₃O₂ | Strong acidity; used in organic synthesis |
| Perfluoro(methyl vinyl) ether | C₃F₆O | Similar structure; utilized in similar applications |
| Trichloroethylene | C₂HCl₃ | Industrial solvent; less stable than trifluoroether |
| Hexafluoroisopropanol | C₃F₆O | Used as a solvent; exhibits different reactivity |
TFVE's unique combination of trifluoro groups enhances its stability compared to other fluorinated compounds, making it particularly valuable in high-performance applications where traditional materials may fail .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
